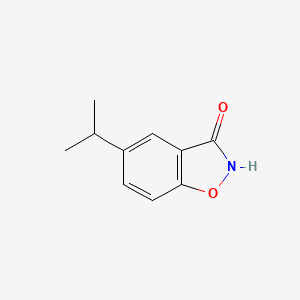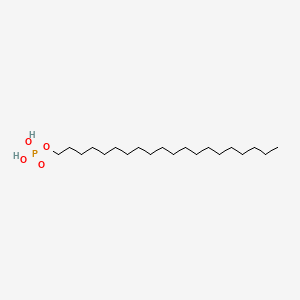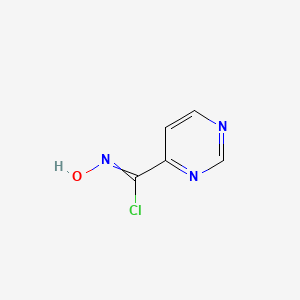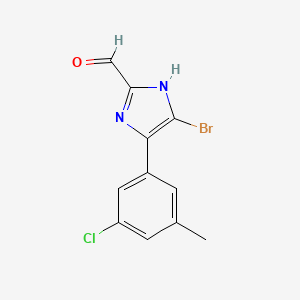![molecular formula C18H20N2O3 B13702660 1-Boc-3-phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13702660.png)
1-Boc-3-phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Example Compound: is a hypothetical chemical compound used for illustrative purposes. It is known for its unique properties and wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Example Compound can be synthesized through a multi-step process involving the reaction of precursor chemicals under specific conditions. The synthesis typically involves:
Step 1: Reacting precursor A with precursor B in the presence of a catalyst at a temperature of 100°C.
Step 2: Purifying the intermediate product through distillation.
Step 3: Reacting the intermediate with precursor C under reflux conditions for 2 hours.
Industrial Production Methods: In an industrial setting, Example Compound is produced using large-scale reactors and continuous flow processes. The reaction conditions are optimized for maximum yield and efficiency, often involving high-pressure systems and automated control mechanisms.
Analyse Des Réactions Chimiques
Types of Reactions: Example Compound undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents like potassium permanganate to form oxidized derivatives.
Reduction: Can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: Undergoes nucleophilic substitution reactions with halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium halides in an aqueous solution.
Major Products:
Oxidation: Oxidized derivatives of Example Compound.
Reduction: Reduced form of Example Compound.
Substitution: Substituted derivatives with halide groups.
Applications De Recherche Scientifique
Example Compound has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Example Compound involves its interaction with specific molecular targets:
Molecular Targets: Binds to enzyme X, inhibiting its activity.
Pathways Involved: Modulates the signaling pathway Y, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Compound A: Known for its high reactivity.
Compound B: Used in similar applications but with lower efficiency.
Propriétés
Formule moléculaire |
C18H20N2O3 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
tert-butyl 3-phenyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-1-carboxylate |
InChI |
InChI=1S/C18H20N2O3/c1-18(2,3)23-17(21)20-12-15(13-8-5-4-6-9-13)22-16-14(20)10-7-11-19-16/h4-11,15H,12H2,1-3H3 |
Clé InChI |
GPYPKLYJDVJBAQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(OC2=C1C=CC=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





sulfane](/img/structure/B13702601.png)
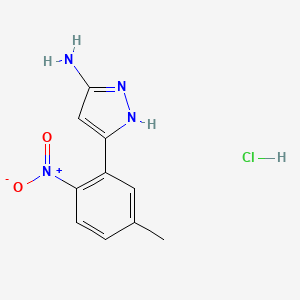
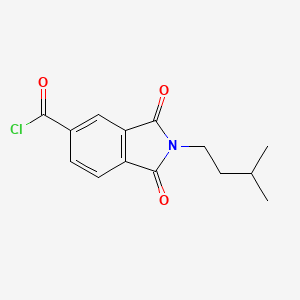
![Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate](/img/structure/B13702623.png)
![1-heptyl-3-[2-(heptylcarbamoylamino)cyclohexyl]urea](/img/structure/B13702634.png)
